Cas no 2138529-31-2 (1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine)

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine structure
2138529-31-2 structure
商品名:1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine
CAS番号:2138529-31-2
MF:C7H12N8
メガワット:208.22377872467
CID:6473132
PubChem ID:165473836

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine
    • 1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
    • EN300-1110463
    • 2138529-31-2
    • インチ: 1S/C7H12N8/c1-5(2)15-6(10-12-13-15)3-14-4-9-7(8)11-14/h4-5H,3H2,1-2H3,(H2,8,11)
    • InChIKey: IJTSLTGIZKQTFT-UHFFFAOYSA-N
    • ほほえんだ: N1(C(CN2C=NC(N)=N2)=NN=N1)C(C)C

計算された属性

  • せいみつぶんしりょう: 208.11849242g/mol
  • どういたいしつりょう: 208.11849242g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 100Ų

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1110463-2.5g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1110463-10.0g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2
10g
$6082.0 2023-06-10
Enamine
EN300-1110463-0.05g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1110463-0.25g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1110463-1.0g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2
1g
$1414.0 2023-06-10
Enamine
EN300-1110463-5.0g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2
5g
$4102.0 2023-06-10
Enamine
EN300-1110463-0.5g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2 95%
0.5g
$877.0 2023-10-27
Enamine
EN300-1110463-1g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2 95%
1g
$914.0 2023-10-27
Enamine
EN300-1110463-0.1g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1110463-5g
1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine
2138529-31-2 95%
5g
$2650.0 2023-10-27

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine 関連文献

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amineに関する追加情報

Introduction to Compound with CAS No. 2138529-31-2 and Product Name: 1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine

The compound with the CAS number 2138529-31-2 and the product name 1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structure involving multiple nitrogen-containing rings, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery.

At the core of this compound's structure lies a combination of tetrazole and triazole moieties, which are well-known for their diverse biological activities. The tetrazole ring is particularly notable for its presence in numerous bioactive natural products and pharmaceuticals, often contributing to properties such as antimicrobial, antiviral, and anti-inflammatory effects. In contrast, the triazole ring is widely recognized for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug design.

The presence of a propan-2-yl group in the molecular structure introduces an additional layer of complexity and functionality. This alkyl group can influence the compound's solubility, metabolic stability, and interactions with biological targets. The strategic positioning of this group at the 5-position of the tetrazole ring further enhances the molecule's potential as a pharmacophore.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies have suggested that this compound may exhibit inhibitory effects on several enzymes implicated in various diseases. For instance, preliminary simulations indicate potential interactions with enzymes involved in cancer metabolism and inflammatory pathways.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tetrazole moiety is typically achieved through nucleophilic substitution reactions or cycloaddition processes. Subsequent functionalization at the 5-position of the tetrazole ring followed by coupling with the triazole portion is a critical step that demands precise control over reaction conditions.

In terms of pharmaceutical applications, this compound holds promise as a lead molecule for further development. Its unique structural features make it a suitable candidate for modulating biological processes relevant to neurological disorders, cardiovascular diseases, and infectious diseases. Current research is focused on evaluating its efficacy and safety profile through in vitro and in vivo studies.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like this one. By leveraging large datasets and predictive models, researchers can rapidly screen compounds for specific biological activities. This approach has already been instrumental in uncovering novel therapeutic agents that might have otherwise remained undiscovered.

Future directions in the study of this compound may include exploring its derivatives to enhance its pharmacological properties. Structural modifications such as varying the length or branching of the propan-2-yl group, or introducing additional functional groups into the tetrazole or triazole rings, could lead to compounds with improved potency and selectivity.

The role of heterocyclic chemistry in modern drug development cannot be overstated. Compounds like this one exemplify how intricate molecular architectures can be harnessed to develop novel therapeutics. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that precisely target disease-causing mechanisms.

Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into tangible medical benefits. By combining experimental expertise with computational insights, researchers can accelerate the journey from concept to clinical application. The case of 1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine underscores the importance of interdisciplinary approaches in advancing pharmaceutical science.

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